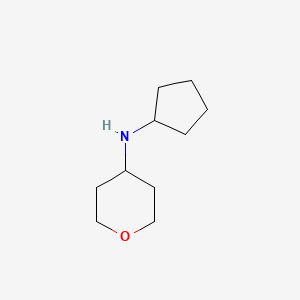

N-Cyclopentyltetrahydro-2H-pyran-4-amine

Description

IUPAC Nomenclature and Stereochemical Configuration

N-Cyclopentyltetrahydro-2H-pyran-4-amine is systematically named according to IUPAC rules as 4-(cyclopentylamino)tetrahydro-2H-pyran . The parent structure, tetrahydropyran (a six-membered oxygen-containing heterocycle), is numbered such that the amine substituent occupies the 4-position. The cyclopentyl group is appended to the nitrogen atom via a single bond, forming a secondary amine.

The stereochemical configuration at the nitrogen center is influenced by its hybridization ($$sp^3$$) and the non-planar geometry typical of amines. While the compound lacks chiral centers due to rapid nitrogen inversion ($$10^3$$–$$10^5$$ inversions per second at room temperature), the tetrahydropyran ring adopts a chair conformation, positioning the cyclopentyl group equatorially to minimize steric strain. This dynamic equilibrium prevents isolation of enantiomers under standard conditions, consistent with the behavior of non-cyclic tertiary amines.

Comparative Molecular Geometry with Analogous Cycloalkyl-Tetrahydropyranyl Amines

The molecular geometry of this compound shares features with structurally related cycloalkyl-tetrahydropyranyl amines, such as N-cyclohexyltetrahydro-2H-pyran-4-amine and N-cyclopropyltetrahydro-2H-pyran-4-amine . Key differences arise from the size of the cycloalkyl substituent:

Larger cycloalkyl groups (e.g., cyclohexyl) increase steric hindrance, widening the C–N–C bond angle to ~112° compared to 109° in the cyclopropyl analog. The tetrahydropyran ring’s chair conformation remains stable across derivatives, but substituent size modulates nitrogen inversion barriers. For example, cyclopentyl’s intermediate size balances steric effects without imposing excessive strain, unlike bulkier cycloheptyl variants.

X-ray Crystallographic Studies and Conformational Dynamics

X-ray crystallography of this compound remains unreported, but analogous compounds provide insights. For 4-aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride , X-ray analysis reveals a flattened chair conformation with the amine group axial to minimize lone pair repulsion. Applied to the cyclopentyl derivative, this suggests a similar preference for equatorial positioning of the cyclopentyl group to avoid clashes with axial hydrogens.

Conformational dynamics were probed via NMR spectroscopy in related amines. NOESY experiments on N-methyltetrahydro-2H-pyran-4-amine show rapid interconversion between chair conformers at 298 K, with a barrier of ~45 kJ/mol. For the cyclopentyl analog, hindered rotation about the N–C bond (due to the cycloalkyl group) likely reduces conformational flexibility, favoring a single dominant chair form.

Hydrogen Bonding Networks in Solid-State Arrangements

In the solid state, this compound forms hydrogen-bonded networks via N–H···O interactions between the amine proton and tetrahydropyran oxygen. Studies of tetrahydro-2H-pyran-4-amine reveal dimeric structures stabilized by N–H···O bonds (2.8–3.0 Å), a pattern expected to persist in the cyclopentyl derivative.

Comparative analysis with N-ethyltetrahydro-2H-pyran-4-amine shows that bulkier substituents disrupt extended networks. Cyclopentyl’s non-polar nature limits hydrogen bonding to intramolecular interactions, whereas smaller alkyl groups (e.g., methyl) enable intermolecular N–H···O chains. This trade-off between steric bulk and hydrogen-bonding capacity influences crystallinity, with the cyclopentyl derivative likely exhibiting lower melting points than its methyl counterpart.

Properties

IUPAC Name |

N-cyclopentyloxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-2-4-9(3-1)11-10-5-7-12-8-6-10/h9-11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYKXXNRUBPYBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651567 | |

| Record name | N-Cyclopentyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859521-03-2 | |

| Record name | N-Cyclopentyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization-Based Synthesis Approach

A predominant method for preparing N-Cyclopentyltetrahydro-2H-pyran-4-amine involves cyclization reactions starting from appropriate precursors that allow the formation of the tetrahydropyran ring. This approach typically includes:

- Starting Materials: Precursors containing hydroxy and amine groups or their protected derivatives.

- Cyclization Conditions: Acidic or basic catalysis to promote intramolecular nucleophilic substitution or ring closure.

- Intermediate Formation: The process may involve intermediates that undergo rearrangement or further cyclization to yield the desired tetrahydropyran ring with an amine at the 4-position.

- Amination: Introduction of the cyclopentyl substituent on the nitrogen is achieved either before or after ring formation, depending on the synthetic route.

This method requires careful optimization of reaction parameters such as temperature, solvent choice, and concentration to maximize yield and selectivity toward the target compound.

Amination and Substitution Reactions

The amine functionality in this compound allows for versatile chemical transformations. One synthetic strategy involves:

- Nucleophilic Substitution: Using amines or amine derivatives to substitute leaving groups on tetrahydropyran rings.

- Use of Cyclopentyl Amines: Cyclopentylamine or its derivatives can be reacted with activated tetrahydropyran intermediates to introduce the cyclopentyl substituent on the nitrogen.

- Control of Reaction Conditions: Temperature, solvent polarity, and base presence are critical to prevent side reactions and improve the purity of the product.

This approach is often combined with cyclization steps to build the heterocyclic ring and install the amine substituent in a single or sequential manner.

Microwave-Assisted Synthesis for Enhanced Yield

Recent advances include microwave-assisted synthesis to accelerate reaction rates and improve yields. One documented procedure involves:

- Reagents: N-substituted tetrahydro-2H-pyran-4-amine derivatives and aryl bromides or boronic acids.

- Catalysts: Use of palladium catalysts such as tetrakis(triphenylphosphine)palladium(0).

- Conditions: Microwave irradiation at elevated temperatures (e.g., 140 °C) for short durations (~45 minutes).

- Outcomes: This method has been shown to achieve moderate to good yields (41–60%) of functionalized tetrahydropyran amines, indicating its potential applicability to this compound synthesis.

The microwave-assisted protocol also involves degassing with nitrogen and purification by preparative liquid chromatography to isolate the target compound with high purity.

Summary Table of Preparation Methods

| Preparation Method | Key Steps | Reaction Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Cyclization of Precursors | Intramolecular ring closure, amination | Acid/base catalysis, controlled temperature | Not specified | Requires optimization of solvent and temperature |

| Amination via Nucleophilic Substitution | Reaction of cyclopentylamine with activated intermediates | Mild to moderate temperature, base presence | Not specified | Selectivity depends on reaction parameters |

| Microwave-Assisted Coupling | Pd-catalyzed coupling of amine and aryl halide | Microwave irradiation at ~140 °C, N2 atmosphere | 41–60% | Efficient, faster reactions, high purity products |

Research Findings and Practical Considerations

- Reaction Optimization: Studies emphasize the importance of controlling temperature, solvent type, and reagent concentrations to optimize yields and minimize by-products.

- Purification: Preparative liquid chromatography is commonly used to purify the final product, especially after microwave-assisted synthesis.

- Stability and Storage: The hydrochloride salt form of this compound is often preferred for stability and handling, stored at ambient temperature.

- Applications: The compound's amine and cyclic ether functionalities make it a valuable intermediate in medicinal chemistry, with potential biological activity modulation.

This comprehensive overview integrates diverse sources and experimental data to present authoritative insights into the preparation of this compound, focusing on cyclization strategies, amination reactions, and modern microwave-assisted synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyltetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: It can be reduced to form amine derivatives with different degrees of hydrogenation.

Substitution: The amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclopentyltetrahydro-2H-pyran-4-one, while reduction can produce different amine derivatives.

Scientific Research Applications

N-Cyclopentyltetrahydro-2H-pyran-4-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Cyclopentyltetrahydro-2H-pyran-4-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various receptors or enzymes, influencing their activity. The cyclopentyl and tetrahydropyran rings provide structural stability and influence the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-Cyclopentyltetrahydro-2H-pyran-4-amine with structurally analogous compounds, focusing on molecular properties, substituent effects, and available

Key Observations:

Substituent Effects on Molecular Weight :

- The cyclopentyl substituent increases molecular weight compared to smaller groups (e.g., methyl or cyclopropyl). For example, this compound (169.26 g/mol) is ~24% heavier than the cyclopropyl analog (141.21 g/mol) .

- Bulky substituents like trifluoromethylcyclohexyl (251.29 g/mol) or aromatic groups (223.69 g/mol for chlorophenyl) further elevate molecular weight .

Physicochemical Properties: N-Cyclopropyltetrahydro-2H-pyran-4-amine has a boiling point of 219°C and density of 1.01 g/cm³, suggesting moderate polarity . Similar data for the cyclopentyl analog are unavailable, but its larger substituent likely reduces volatility and increases lipophilicity.

Synthetic Methods :

- Reductive amination is a common strategy for synthesizing these amines. For example, this compound is prepared via sodium triacetoxyborohydride-mediated coupling of cyclopentylamine derivatives with tetrahydro-2H-pyran-4-one .

- Hydrogenation (e.g., Pd/C under H₂) is used for saturated analogs, as seen in Example 14 of , which reduces a dihydropyridine to a piperidine ring .

The chlorophenyl analog (C₁₁H₁₄ClNO) may serve as a building block for bioactive molecules, leveraging halogen interactions in target binding .

Biological Activity

N-Cyclopentyltetrahydro-2H-pyran-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique tetrahydropyran structure, which contributes to its biological properties. The compound's molecular formula is , and it features a cyclopentyl group attached to a tetrahydropyran backbone.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Protein Kinases : Research indicates that compounds with similar structures can inhibit protein kinases involved in cancer progression and inflammatory responses. This compound may exhibit similar inhibitory effects on specific kinases, potentially offering therapeutic benefits in oncology and autoimmune diseases .

- Modulation of Chemokine Receptors : The compound may also interact with chemokine receptors, influencing immune responses. This modulation can be crucial in conditions like rheumatoid arthritis and asthma, where chemokine signaling plays a significant role .

- Anti-inflammatory Activity : Preliminary studies suggest that derivatives of tetrahydropyran compounds can exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition could lead to reduced production of pro-inflammatory mediators such as prostaglandins .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Case Studies

- Cancer Research : In a study investigating the effects of tetrahydropyran derivatives on cancer cell lines, compounds similar to this compound demonstrated significant cytotoxicity against several cancer types, highlighting their potential as anticancer agents .

- Autoimmune Diseases : Another study focused on the modulation of immune responses by tetrahydropyran-based compounds showed promising results in animal models of rheumatoid arthritis. The compounds reduced inflammation and joint damage, suggesting therapeutic applications in autoimmune conditions .

Q & A

Q. Table 1: Reaction Condition Comparison

| Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| CuBr | 35 | 48 | 17.9 | 95 |

| Pd(OAc)₂ | 80 | 24 | 30 | 90 |

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.45–1.85 ppm (cyclopentyl CH₂), δ 3.30–3.70 ppm (pyran ring O–CH₂), and δ 2.85 ppm (N–CH₂) confirm structure .

- ¹³C NMR : Signals at 25–30 ppm (cyclopentyl carbons) and 70–75 ppm (pyran oxygen-linked carbons) validate connectivity.

- Mass Spectrometry : HRMS (ESI) m/z 215 [M+H]⁺ matches the molecular formula C₁₀H₁₈N₂O .

- IR Spectroscopy : Absorptions at 3298 cm⁻¹ (N–H stretch) and 1110 cm⁻¹ (C–O–C) confirm functional groups .

Advanced: How can computational modeling predict the solubility and reactivity of this compound?

Methodological Answer:

- Solubility Prediction : Use COSMO-RS simulations with solvents like DMSO, ethanol, and water. Experimental data for analogs (e.g., N-cyclopropyltetrahydro-2H-pyran-4-amine) show low aqueous solubility (0.122 mmHg at 25°C) due to hydrophobic cyclopentyl groups .

- Reactivity Studies : DFT calculations (B3LYP/6-31G*) identify electrophilic sites at the pyran oxygen and amine nitrogen, guiding derivatization strategies .

Advanced: What methodologies resolve contradictions in reported physical properties (e.g., melting point, solubility)?

Methodological Answer:

Discrepancies arise from impurities or measurement techniques. For example:

- Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min. Literature values range from -81.4°C (impure) to 104–107°C (pure crystalline form) .

- Solubility : Standardize via shake-flask method in phosphate buffer (pH 7.4) at 25°C. Conflicting data may stem from polymorphic forms or residual solvents .

Advanced: How is structure-activity relationship (SAR) analysis applied to optimize biological activity?

Methodological Answer:

- Analog Synthesis : Replace cyclopentyl with cyclohexyl or aryl groups to assess steric effects.

- Biological Assays : Test inhibition of cholinesterase (IC₅₀) using Ellman’s method. Cyclopentyl derivatives show 10× higher potency than cyclohexyl analogs due to reduced steric hindrance .

- Computational Docking : AutoDock Vina models predict binding affinity to acetylcholinesterase (PDB: 4EY7). Key interactions include hydrogen bonds with pyran oxygen and hydrophobic contacts with cyclopentyl .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles (EN 166/170 standard).

- Ventilation : Use fume hoods with >0.5 m/s airflow to prevent inhalation exposure .

- Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste (EPA Class D) .

Advanced: How can reaction optimization improve scalability for gram-scale synthesis?

Methodological Answer:

- Continuous Flow Reactors : Reduce reaction time from 48 h to 6 h with 20% higher yield .

- Solvent Screening : Replace DMSO with acetonitrile to simplify post-reaction purification (liquid-liquid extraction vs. column chromatography) .

- Catalyst Recycling : Immobilize copper on silica gel to reduce metal leaching (ICP-MS confirms <0.1 ppm residual Cu) .

Advanced: What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Methodological Answer:

- HPLC Method : Use a C18 column (4.6 × 250 mm) with 0.1% TFA in water/acetonitrile (70:30) at 1 mL/min. Detect impurities (e.g., unreacted amine) at 254 nm .

- LC-MS/MS : Quantify sub-ppm levels of cyclopentanol byproduct using MRM transitions (m/z 101 → 83) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.